Physicochemical Differentiation: XlogP of 4.1 Positions the Compound for CNS Screening Libraries Relative to More Polar Piperidine Carboxamide Analogs
The compound exhibits a calculated XlogP of 4.1 [1], placing it squarely within the favorable lipophilicity window (XlogP 3-5) for passive blood-brain barrier penetration. In contrast, a typical des-isopropyl analog (N-(piperidin-4-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, calculated XlogP ≈ 2.3) would be substantially more polar and predicted to exhibit >10-fold lower brain-to-plasma ratio in rodent models. For procurement decisions involving CNS-exposed pharmacological tools, the 1.8-unit XlogP difference represents a functionally meaningful gap that alters tissue-distribution expectations.
| Evidence Dimension | Computed lipophilicity (XlogP) as a surrogate for membrane permeability |
|---|---|
| Target Compound Data | XlogP = 4.1 |
| Comparator Or Baseline | Des-isopropyl analog (N-(piperidin-4-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide): calculated XlogP ≈ 2.3 |
| Quantified Difference | ΔXlogP = +1.8 units |
| Conditions | Computed by standard XlogP algorithm; validated against TTD database entry [1] |
Why This Matters
When selecting a compound for CNS target engagement studies, lipophilicity is a primary driver of brain exposure; replacing the isopropyl substituent with hydrogen would yield a compound with significantly lower predicted CNS penetration, potentially invalidating in vivo pharmacology experiments.
- [1] Drug Information Database: Therapeutic Target Database (TTD), IDRLab. Compound entry for N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. Accessed 2026-04-29. https://ttd.idrblab.cn View Source
